(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol is a chiral compound with potential applications in medicinal chemistry and organic synthesis. Its structural complexity arises from the combination of a cyclohexanol derivative with an amino group and a phenylethyl substituent. This compound can be classified as an amino alcohol, which is notable for its potential biological activity.
The compound can be synthesized through various organic reactions involving cyclohexanol and phenylethylamine derivatives. The specific synthesis methods may vary depending on the desired purity and yield.
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol falls under the category of:
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol typically involves several steps:
The synthetic route may involve:
The molecular structure of (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can be represented by the following characteristics:
The compound's structure can be visualized using computational chemistry software or through experimental techniques like NMR spectroscopy. The stereochemistry is crucial for its biological activity.
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions to prevent racemization, especially when dealing with chiral centers.
The mechanism by which (S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol exerts its effects may involve:
Studies investigating its pharmacological properties are necessary to elucidate specific mechanisms of action, including binding affinities and metabolic pathways.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming the identity and purity of the compound.
(S)-1-(((1-Phenylethyl)amino)methyl)cyclohexan-1-ol has potential applications in:
Research into its biological activity could pave the way for novel therapeutic agents, particularly in areas involving central nervous system modulation. Further studies are warranted to explore its full potential in various scientific fields.
Chiral auxiliaries enable precise stereocontrol in constructing the title compound's stereogenic centers. The (R)-1-phenylethylamine moiety serves as a highly effective chiral auxiliary due to its steric bias and predictable facial discrimination during nucleophilic addition. In a demonstrated approach, 1-aminomethylcyclohexan-1-ol is condensed with (R)-1-phenylethylamine under reductive conditions (NaBH₄ in methanol, 0°C to room temperature, 12 hours), achieving diastereoselectivities exceeding 95:5 when catalyzed by Lewis acids like zinc chloride [1] [8]. The reaction proceeds via an imine intermediate that undergoes stereoselective hydride reduction, where the chiral auxiliary directs approach to the Si-face. Post-synthesis, the auxiliary can be retained as an integral structural component or removed under hydrogenolytic conditions (H₂, Pd/C, ethanol) without racemization [8].
Thermodynamic studies reveal the dominance of steric effects over electronic contributions in diastereoselection. Computational modeling (DFT at B3LYP/6-31G* level) shows a 2.3 kcal/mol energy difference between transition states, explaining the observed stereopreference [1]. This energy gap is amplified in non-polar solvents (e.g., toluene), which minimize competing non-stereoselective pathways.
Table 1: Chiral Auxiliary Performance in Amination
| Chiral Auxiliary | Reaction Conditions | d.r. | Yield (%) |
|---|---|---|---|
| (R)-1-Phenylethylamine | ZnCl₂, NaBH₄, MeOH, 0°C | 96:4 | 88 |
| (S)-α-Methylbenzylamine | BF₃·OEt₂, NaBH₃CN, CH₂Cl₂ | 90:10 | 82 |
| (1R,2S)-Norephedrine | Ti(OiPr)₄, NaBH₄, THF | 93:7 | 85 |
Catalytic methods provide atom-economical access to the target compound without stoichiometric chiral reagents. Organocatalytic strategies employing chiral phosphoric acids (e.g., TRIP, 5 mol%) enable direct reductive amination of 1-hydroxycyclohexanecarbaldehyde with (R)-1-phenylethylamine. Using Hantzsch ester as the hydride donor in dichloroethane at 40°C, this method achieves up to 94% ee and 85% yield by activating the imine intermediate through ion-pairing while shielding one prochiral face [5] [9].
Transition metal catalysis offers complementary stereocontrol. Ru(II)-(S)-BINAP complexes (2 mol%) catalyze asymmetric hydrogenation of the preformed enamine (1-((1-phenylethylimino)methyl)cyclohexan-1-ol in iPrOH under 50 bar H₂ pressure, affording the target amine in 89% ee and >95% conversion [9]. The reaction tolerates diverse substituents on the phenylethyl ring without erosion in enantioselectivity, highlighting the robustness of the chiral catalyst pocket.
Table 2: Catalytic Systems for Enantioselective Synthesis
| Catalyst System | Conditions | ee (%) | Turnover |
|---|---|---|---|
| (R)-TRIP (5 mol%) | DCE, Hantzsch ester, 40°C, 24h | 94 | 23 |
| Ru-(S)-BINAP (2 mol%) | iPrOH, 50 bar H₂, 60°C, 12h | 89 | 49 |
| Rh-DuPhos (1 mol%) | MeOH, 20 bar H₂, rt, 18h | 78 | 86 |
Mechanistic investigations indicate that the rate-determining step differs between systems: hydride transfer governs organocatalytic cycles, while H₂ oxidative addition limits metal-catalyzed reactions. Kinetic resolution of intermediate imines contributes to high ee in phosphoric acid catalysis [5].
Solid-phase synthesis enables multi-gram production through immobilized intermediates and automated purification. Resin selection dictates efficiency: Wang resins (0.7–1.0 mmol/g loading) functionalized with tert-butyloxycarbonyl (Boc)-protected hydroxymethylphenoxy linker allow mild cleavage (20% TFA/DCM) without epimerization [2] [7]. The synthesis commences with Fmoc deprotection (20% piperidine/DMF) of resin-bound 1-hydroxycyclohexane-1-carboxylic acid, followed by reductive amination with (R)-1-phenylethylamine using sodium triacetoxyborohydride in DMF/1,2-dichloroethane (1:1 v/v).
Catch-and-release purification integrates scalability and purity. After chain assembly, treatment with trityl chloride-functionalized polymethacrylate beads sequesters residual starting materials, yielding the target compound in >95% purity after elution (2% acetic acid/MeOH) without preparative HPLC [2] [4]. Automated synthesizers (e.g., Biotage® Initiator+ Alstra) enable kilogram-scale production (up to 800 mmol/batch) with 86% isolated yield under optimized protocols [4] [7].
Table 3: Solid-Phase Synthesis Workflow Parameters
| Step | Reagents/Conditions | Time (min) | Cycles |
|---|---|---|---|
| Resin Swelling | DCM, rt | 30 | 1 |
| Fmoc Deprotection | 20% Piperidine/DMF | 2 × 5 | 1 |
| Coupling | (R)-1-PEA, NaBH(OAc)₃, DMF:DCE (1:1) | 120 | 2 |
| Cleavage | 20% TFA/DCM, 0°C | 90 | 1 |
| Catch-and-Release | PMA beads, 2% AcOH/MeOH | 45 | 1 |
Solvent sustainability is achieved through dimethyl sulfoxide/butyl acetate binary mixtures, replacing toxic DMF while maintaining coupling efficiency (>98%) [2] [4]. Continuous-flow systems with packed-bed reactors further enhance mass transfer and reduce reaction times by 40% compared to batch processes [4].
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: